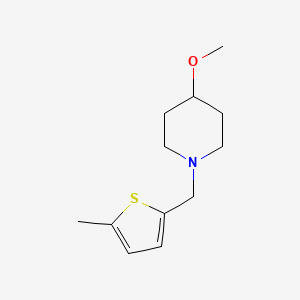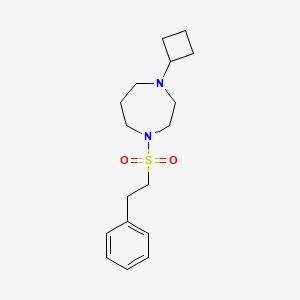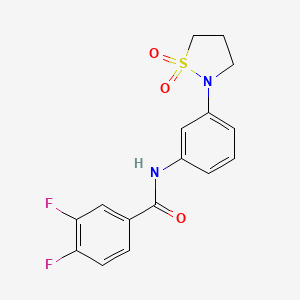
4-Methoxy-1-((5-methylthiophen-2-yl)methyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied . There are numerous methods for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Thiophene derivatives can be synthesized through various methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Piperidines and thiophenes can undergo a variety of chemical reactions. For example, piperidines can participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Thiophene derivatives can participate in a variety of reactions, including intramolecular charge transfer .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
Corrosion Inhibition
Piperidine derivatives have been evaluated for their efficiency in corrosion inhibition, particularly on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the adsorption behaviors and inhibition properties of these compounds, indicating their potential in protecting metal surfaces from corrosion. The binding energies and global reactivity parameters such as HOMO-LUMO energy gap and electrophilicity index suggest these derivatives are promising corrosion inhibitors (Kaya et al., 2016).
Anticancer Activity
Studies on benzimidazole derivatives bearing 1,2,4-triazole have shown significant anti-cancer properties through molecular docking and density functional theory (DFT) analysis. These compounds demonstrate the ability to inhibit the EGFR kinase, which is pivotal in cancer progression. The structural stability and tautomeric properties contribute to their potential as cancer therapeutics, providing a foundation for further investigation into similar compounds' anticancer activities (Karayel, 2021).
Synthetic Applications
In the realm of synthetic chemistry, piperidine derivatives are explored for their utility as photolabile protecting groups in flow chemistry. This application is critical for developing efficient synthesis pathways in pharmaceuticals and materials science. The optimized derivatives show excellent yields under both protic and aprotic conditions, highlighting their versatility and applicability in multistep syntheses (Yueh et al., 2015).
Molecular Electronics
The integration of piperidine units into molecular designs for electronic applications has been explored. By incorporating these units into bacteriochlorins, researchers aim to tailor the spectral properties of these compounds for use in near-infrared absorbers, which are pivotal in developing photodynamic therapy agents and organic photovoltaics. The novel molecular design strategy emphasizes the importance of such derivatives in advancing materials science (Reddy et al., 2013).
Antimicrobial Agents
The exploration of piperidine derivatives as antimicrobial agents has yielded compounds with significant activity against a variety of bacterial and fungal strains. This research underlines the potential of structurally related compounds to serve as the basis for developing new antimicrobial drugs, addressing the growing concern of antibiotic resistance (Patel et al., 2011).
作用機序
Target of Action
The primary targets of 4-Methoxy-1-((5-methylthiophen-2-yl)methyl)piperidine are currently unknown. Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . .
Mode of Action
As a piperidine derivative, it may interact with its targets through a variety of mechanisms, including hydrogenation, cyclization, cycloaddition, annulation, and amination
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities , suggesting that they may interact with multiple pathways.
Result of Action
Given the diverse biological activities associated with piperidine derivatives , this compound may have a range of effects at the molecular and cellular levels
将来の方向性
特性
IUPAC Name |
4-methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-10-3-4-12(15-10)9-13-7-5-11(14-2)6-8-13/h3-4,11H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERRAPZPPGDAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2779657.png)
![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5-tosylpyrimidin-4-amine](/img/structure/B2779660.png)

![N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2779662.png)
![7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2779663.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779664.png)
![7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779666.png)

![N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2779671.png)

![3-[[4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2779674.png)
![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2779679.png)